An In-depth Technical Guide to Octadecanoic acid, 10-oxo-, ethyl ester
An In-depth Technical Guide to Octadecanoic acid, 10-oxo-, ethyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octadecanoic acid, 10-oxo-, ethyl ester, also known as ethyl 10-oxooctadecanoate, is a long-chain keto-ester that holds significant potential in various scientific domains, including organic synthesis, materials science, and pharmacology. Its bifunctional nature, possessing both a ketone and an ester group, imparts unique chemical reactivity and makes it a valuable intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its fundamental properties, synthesis, reactivity, potential applications, and key experimental protocols, designed to equip researchers and drug development professionals with the critical knowledge to effectively utilize this compound.
Core Properties and Identification
Octadecanoic acid, 10-oxo-, ethyl ester is a derivative of stearic acid, a ubiquitous saturated fatty acid. The introduction of a carbonyl group at the 10th position and the esterification of the carboxylic acid with ethanol result in a molecule with distinct physicochemical characteristics.
| Property | Value | Source |
| IUPAC Name | ethyl 10-oxooctadecanoate | [1] |
| Synonyms | Ethyl 10-ketostearate | [1] |
| CAS Number | 18490-59-0 | [1] |
| Molecular Formula | C20H38O3 | [1] |
| Molecular Weight | 326.51 g/mol | [1] |
| Physical State | Solid (Predicted based on related compounds) | [2] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and oils (Predicted based on related compounds) |
Synthesis and Purification
The synthesis of long-chain keto esters such as ethyl 10-oxooctadecanoate can be approached through several synthetic strategies. A common and effective method involves the oxidation of the corresponding hydroxy ester.
Conceptual Synthetic Workflow
A plausible synthetic route starts from oleic acid, an abundant and renewable resource. The double bond in oleic acid can be hydrated to introduce a hydroxyl group, which is subsequently oxidized to the ketone. The final step involves the esterification of the carboxylic acid.
Caption: Conceptual workflow for the synthesis of ethyl 10-oxooctadecanoate.
Detailed Experimental Protocol (Hypothetical)
The following is a generalized protocol based on established organic chemistry principles for the synthesis of keto esters.
Step 1: Synthesis of 10-Hydroxystearic Acid
-
In a round-bottom flask, dissolve oleic acid in an appropriate solvent system (e.g., aqueous acetone).
-
Add a hydrating agent, such as a solution of sulfuric acid in water, and stir the mixture at a controlled temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.
-
Purify the crude 10-hydroxystearic acid by recrystallization or column chromatography.
Step 2: Esterification to Ethyl 10-hydroxyoctadecanoate
-
Reflux the 10-hydroxystearic acid in an excess of ethanol with a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).
-
Continuously remove the water formed during the reaction using a Dean-Stark apparatus to drive the equilibrium towards the product.
-
After the reaction is complete, neutralize the acid catalyst, remove the excess ethanol under reduced pressure, and extract the ester.
-
Purify the ethyl 10-hydroxyoctadecanoate via column chromatography.
Step 3: Oxidation to Ethyl 10-oxooctadecanoate
-
Dissolve the ethyl 10-hydroxyoctadecanoate in a suitable anhydrous solvent (e.g., dichloromethane).
-
Add an oxidizing agent, such as pyridinium chlorochromate (PCC) or perform a Swern oxidation, at a controlled temperature.
-
Monitor the reaction by TLC until all the starting alcohol is consumed.
-
Work up the reaction mixture to remove the oxidant and byproducts.
-
Purify the final product, ethyl 10-oxooctadecanoate, using flash column chromatography.
Chemical Reactivity
The chemical behavior of ethyl 10-oxooctadecanoate is dictated by the presence of the ketone and ester functional groups.
Ketone Group Reactivity
The carbonyl group at the C10 position is a site for nucleophilic attack. It can undergo a variety of reactions, including:
-
Reduction: The ketone can be reduced to the corresponding secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Wittig Reaction: Reaction with phosphorus ylides can convert the ketone into an alkene.
-
Grignard and Organolithium Reactions: Addition of organometallic reagents leads to the formation of tertiary alcohols.[3]
-
Imination: Reaction with primary amines can form imines.[3]
Ester Group Reactivity
The ethyl ester group is susceptible to nucleophilic acyl substitution:
-
Hydrolysis: The ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions.
-
Transesterification: Treatment with another alcohol in the presence of an acid or base catalyst can exchange the ethyl group for a different alkyl group.
-
Amidation: Reaction with amines can form the corresponding amide.
-
Reduction: Strong reducing agents like LiAlH₄ can reduce the ester to a primary alcohol.
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Ethyl group: A triplet around 1.2 ppm (CH₃) and a quartet around 4.1 ppm (OCH₂).
-
Aliphatic chain: A complex multiplet region between approximately 0.8 ppm and 2.5 ppm. The protons alpha to the ketone (at C9 and C11) and the ester (at C2) will be deshielded and appear further downfield, likely as triplets around 2.3-2.5 ppm.
-
A terminal methyl group of the fatty acid chain will appear as a triplet around 0.9 ppm.
-
-
¹³C NMR:
-
Ester carbonyl: A resonance around 173-175 ppm.
-
Ketone carbonyl: A resonance further downfield, typically in the range of 205-215 ppm.[4]
-
Ethyl group: Resonances around 60 ppm (OCH₂) and 14 ppm (CH₃).
-
Aliphatic carbons: A series of signals in the range of 20-40 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the strong absorptions of the two carbonyl groups.
-
Ester C=O stretch: A strong, sharp peak around 1735-1750 cm⁻¹.[5][6]
-
Ketone C=O stretch: Another strong, sharp peak around 1715 cm⁻¹.[5][6]
-
C-O stretch: A peak in the 1000-1300 cm⁻¹ region, characteristic of the ester group.
-
C-H stretch: Peaks just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the alkyl chain.
Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry would likely show fragmentation patterns characteristic of long-chain esters and ketones.
-
Molecular Ion (M+): A peak corresponding to the molecular weight (m/z = 326.51) may be observed, though it might be weak.
-
Alpha-cleavage: Fragmentation adjacent to the ketone and ester carbonyl groups is expected.[7][8]
-
McLafferty Rearrangement: If sterically feasible, this rearrangement can occur, leading to characteristic fragment ions.[7][8]
-
Loss of the ethoxy group (-OCH₂CH₃): A common fragmentation pathway for ethyl esters.
Analytical Workflow
Caption: A typical workflow for the analysis and characterization of the target compound.
Potential Applications in Research and Drug Development
While specific applications for ethyl 10-oxooctadecanoate are not extensively documented, its chemical nature suggests several promising areas of investigation.
Intermediate for Organic Synthesis
The presence of two distinct and reactive functional groups makes this molecule a versatile building block for synthesizing more complex structures. The ketone can be modified to introduce new stereocenters or functional groups, while the ester can be converted to other functionalities or used as a handle for further reactions.
Prodrug and Drug Delivery Systems
Fatty acids and their esters are increasingly being explored as components of drug delivery systems.[9][10] Their lipophilic nature can enhance the oral bioavailability of certain drugs by facilitating absorption through the intestinal wall. Ethyl 10-oxooctadecanoate could potentially be used as a lipidic carrier for hydrophilic drugs. The ketone group also offers a site for the covalent attachment of a drug molecule, which could then be released in vivo through the cleavage of a labile linker.
Metabolic Research
Keto-fatty acids are involved in various metabolic pathways.[11][12][13] Ethyl 10-oxooctadecanoate could serve as a tool to study fatty acid metabolism and the effects of modified fatty acids on cellular processes. Its metabolism could provide insights into the handling of oxidized lipids by cells and their potential roles in signaling pathways.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling ethyl 10-oxooctadecanoate.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.[14]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
Octadecanoic acid, 10-oxo-, ethyl ester represents a molecule of significant interest for researchers in organic chemistry, materials science, and drug development. Its synthesis from renewable resources is feasible, and its dual functionality provides a platform for a wide range of chemical transformations. While further research is needed to fully elucidate its properties and applications, this guide provides a solid foundation of its core characteristics, potential uses, and the necessary protocols for its study. The exploration of this and similar long-chain keto-esters is likely to yield novel materials and therapeutic strategies in the future.
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